molecular formula C17H19NO2 B1324181 2-(4-Pentyloxybenzoyl)pyridine CAS No. 898780-06-8

2-(4-Pentyloxybenzoyl)pyridine

Cat. No.: B1324181
CAS No.: 898780-06-8
M. Wt: 269.34 g/mol
InChI Key: AVYFXJOUDYOOEV-UHFFFAOYSA-N
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Description

2-(4-Pentyloxybenzoyl)pyridine is an organic compound with the molecular formula C17H19NO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a pentyloxybenzoyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities .

Scientific Research Applications

2-(4-Pentyloxybenzoyl)pyridine has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for “2-(4-Pentyloxybenzoyl)pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(4-Pentyloxybenzoyl)pyridine” are not mentioned in the search results, research into pyridine derivatives is ongoing, with potential applications in various fields .

Mechanism of Action

Target of Action

It’s known that the compound is used in suzuki–miyaura coupling reactions , which suggests it may interact with palladium catalysts and boron reagents in these reactions.

Mode of Action

Given its use in Suzuki–Miyaura coupling reactions , it’s likely that the compound acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst.

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds .

Result of Action

In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Pentyloxybenzoyl)pyridine. It’s important to note that safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentyloxybenzoyl)pyridine typically involves the reaction of 4-pentyloxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Pentyloxybenzoyl chloride+PyridineThis compound+HCl\text{4-Pentyloxybenzoyl chloride} + \text{Pyridine} \rightarrow \text{this compound} + \text{HCl} 4-Pentyloxybenzoyl chloride+Pyridine→this compound+HCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Pentyloxybenzoyl)pyridine is unique due to the presence of the pentyloxybenzoyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives.

Properties

IUPAC Name

(4-pentoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYFXJOUDYOOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642012
Record name [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-06-8
Record name [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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